![molecular formula C20H17ClF3N3O2 B12509441 3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione](/img/structure/B12509441.png)
3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]quinazoline-2,4(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]-1H-quinazoline-2,4-dione is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structural features, including a quinazoline core, a chlorophenyl group, and a trifluoromethyl-substituted piperidine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]-1H-quinazoline-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
- **Introduction of
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate aniline derivatives with formamide or its derivatives under acidic or basic conditions.
特性
分子式 |
C20H17ClF3N3O2 |
|---|---|
分子量 |
423.8 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-6-[4-(trifluoromethyl)piperidin-1-yl]-1H-quinazoline-2,4-dione |
InChI |
InChI=1S/C20H17ClF3N3O2/c21-13-1-3-14(4-2-13)27-18(28)16-11-15(5-6-17(16)25-19(27)29)26-9-7-12(8-10-26)20(22,23)24/h1-6,11-12H,7-10H2,(H,25,29) |
InChIキー |
CMJFSKYCVXJKAN-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C(F)(F)F)C2=CC3=C(C=C2)NC(=O)N(C3=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Butyl({[4-({4-[2-(4-{4-[(butyldimethylammonio)methyl]benzamido}phenyl)ethenyl]phenyl}carbamoyl)phenyl]methyl})dimethylazanium dichloride](/img/structure/B12509369.png)
methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12509370.png)
![N-[(4-hydroxy-3-methoxyphenyl)methyl]octadec-9-enamide](/img/structure/B12509376.png)
![{4-[(tert-butoxycarbonyl)oxy]-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl}acetic acid](/img/structure/B12509390.png)
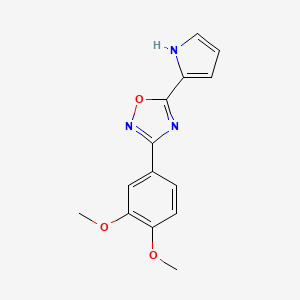
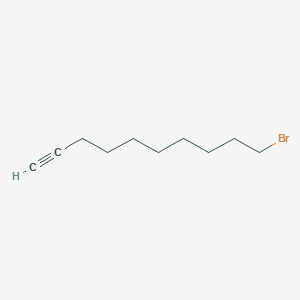
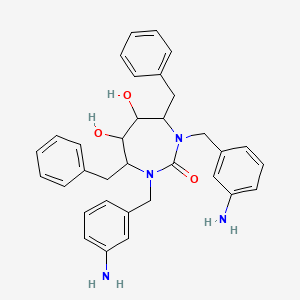
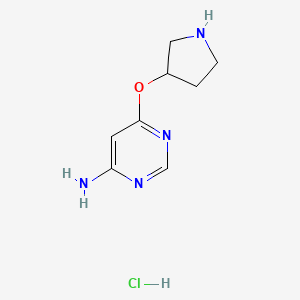
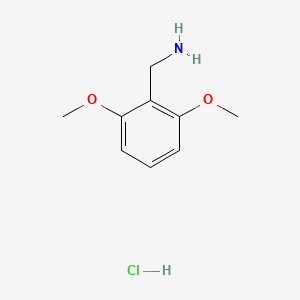
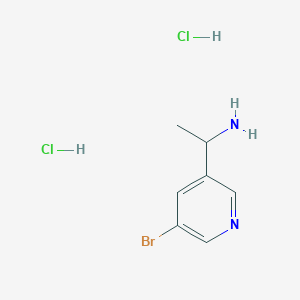
![6-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]sulfanyl}-5-(4-ethoxyphenyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12509421.png)
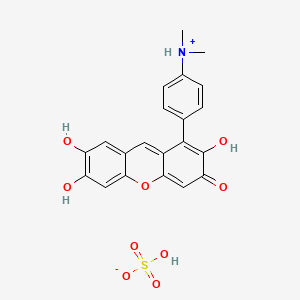
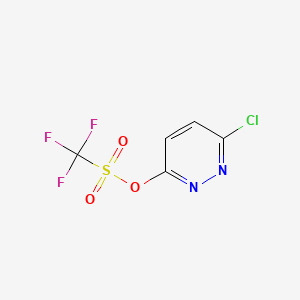
![7-methyl-5-(4-methylphenyl)[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B12509438.png)
